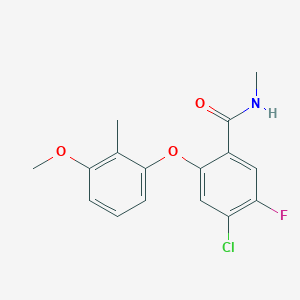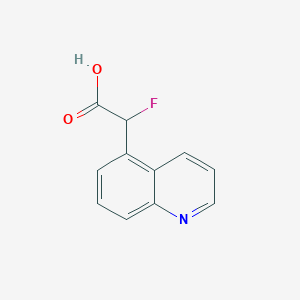
2-Fluoro-2-(quinolin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(quinolin-5-yl)acetic acid is a chemical compound that features a quinoline ring substituted with a fluoro group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluoro group can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(quinolin-5-yl)acetic acid typically involves the introduction of the fluoro group and the acetic acid moiety onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a fluorinating agent under controlled conditions. The acetic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable processes to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Fluoro-2-(quinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluoro group in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
2-Fluoro-2-(quinolin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Fluoro-2-(quinolin-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound without the fluoro and acetic acid groups.
2-Fluoroquinoline: Lacks the acetic acid moiety.
Quinolin-5-ylacetic acid: Lacks the fluoro group.
Uniqueness
2-Fluoro-2-(quinolin-5-yl)acetic acid is unique due to the combined presence of the fluoro group and the acetic acid moiety on the quinoline ring. This combination can result in distinct chemical properties and biological activities compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, while the acetic acid moiety can improve solubility and facilitate further chemical modifications.
特性
分子式 |
C11H8FNO2 |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
2-fluoro-2-quinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,(H,14,15) |
InChIキー |
CYUMQCURHKAHTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


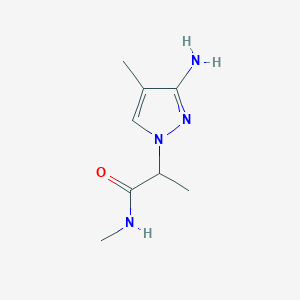
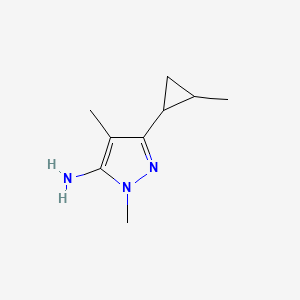


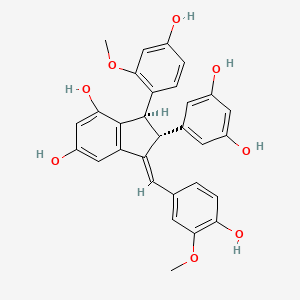

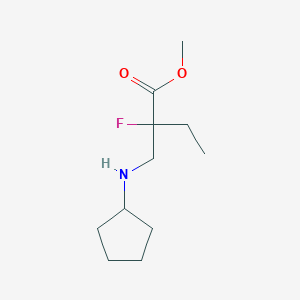
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
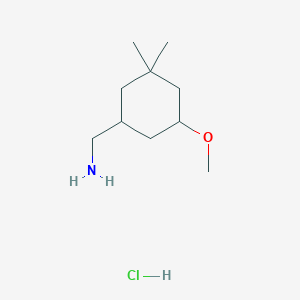
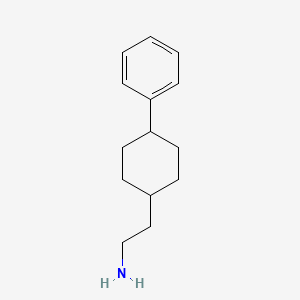
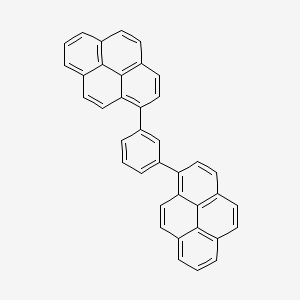

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
